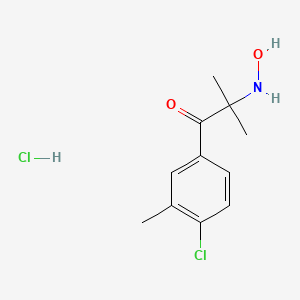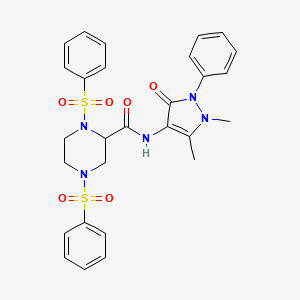![molecular formula C18H32N2O4 B3938417 ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate](/img/structure/B3938417.png)
ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate
描述
Ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ECPA and is a derivative of the amino acid proline. ECPA has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of ECPA involves the modulation of the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. ECPA has been found to enhance the activity of the GABA-A receptor, resulting in the inhibition of neuronal excitability and the reduction of seizures, pain, and anxiety. ECPA has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition results in the increase of acetylcholine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
ECPA has been found to have various biochemical and physiological effects, including the reduction of seizures, pain, and anxiety, and the improvement of cognitive function. ECPA has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
ECPA has several advantages for lab experiments, including its high yield and purity, and its ability to modulate the activity of the GABA-A receptor and inhibit acetylcholinesterase. However, ECPA has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
Future research on ECPA should focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to determine the safety and efficacy of ECPA and to develop new derivatives with improved properties. Additionally, the development of new synthetic methods for ECPA may lead to the discovery of new compounds with potential therapeutic applications.
科学研究应用
ECPA has been studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. ECPA has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy, pain, and anxiety disorders. ECPA has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-morpholin-4-ylpropylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-2-24-18(22)16(15-7-4-3-5-8-15)17(21)19-9-6-10-20-11-13-23-14-12-20/h15-16H,2-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWPTCYYFNTFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclohexyl-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938339.png)

![propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3938345.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)
![N-{3'-[1-(2-hydroxy-2-methylpropyl)-1H-pyrazol-3-yl]-4-biphenylyl}-N-methylacetamide](/img/structure/B3938372.png)
![1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3938382.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938388.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3938390.png)
![4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)
![2-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3938411.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![ethyl 2-benzyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B3938424.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938427.png)